(2-Iodophenyl)(phenyl)sulfane

Copper Catalysis C–N Coupling Pharmaceutical Process Chemistry

Palladium-free amination of piperazine drugs (e.g., vortioxetine) fails with bromo/chloro analogs-only the iodo derivative works under Cu catalysis. This ortho-iodo diaryl sulfide enables mild radical cyclizations and orthogonal cross-couplings unavailable from lighter halogens. - Enables Cu-catalyzed C-N/C-S bonds; bromo analog fails completely (EP 2 930 171 A1). - Lower C-I BDE (~55 kcal/mol) vs C-Br (~71) for faster oxidative addition. - Essential for chemoselective sequential couplings in complex thioether architectures.

Molecular Formula C12H9IS
Molecular Weight 312.17 g/mol
Cat. No. B13639961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodophenyl)(phenyl)sulfane
Molecular FormulaC12H9IS
Molecular Weight312.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2I
InChIInChI=1S/C12H9IS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
InChIKeyXFEBWRWHFLDLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Iodophenyl)(phenyl)sulfane Selection Guide


(2‑Iodophenyl)(phenyl)sulfane (CAS 2236‑42‑2; IUPAC: benzene, 1‑iodo‑2‑(phenylthio)‑) is a bifunctional aryl iodide–diaryl sulfide building block that integrates an activated C(sp²)–I bond with a modular phenylthioether linkage . This ortho‑iodo sulfide architecture enables orthogonal or sequential transformations—transition‑metal‑catalysed cross‑coupling, anchimerically assisted radical generation, and aryne‑mediated difunctionalisation—that simple aryl iodides or diaryl sulfides alone cannot support [1].

Orthogonal coupling
C(sp²)–I enables Pd/Cu-catalysed cross-coupling with chemoselectivity over Br/Cl
Anchimeric radical generation
Ortho-thioether assists mild carbon radical formation inaccessible to Br/Cl analogs
Benzyne precursor
Low C–I bond dissociation energy supports aryne-mediated difunctionalisation under mild conditions

Irreplaceability Over Bromo/Chloro Analogs


In‑class analogs such as (2‑bromophenyl)(phenyl)sulfane or (2‑chlorophenyl)(phenyl)sulfane cannot simply replace the iodo derivative because the C–I bond exhibits fundamentally different reactivity in the most enabling transformations [1][2]. The intrinsically weaker C–I bond (BDE ~55 kcal mol⁻¹ vs. ~71 kcal mol⁻¹ for C–Br and ~84 kcal mol⁻¹ for C–Cl) lowers the kinetic barrier for oxidative addition and metal–halogen exchange, while the unique ortho‑iodo‑thioether geometry permits anchimerically assisted radical generation that is structurally inaccessible to lighter halogens [3][4]. Substituting a bromo or chloro analog predictably results in reaction failure or dramatically reduced performance, as quantified in Section 3 [1].

Target Attribute
Why Bromo/Chloro Analogs May Not Transfer
C–I bond strength (~55 kcal mol⁻¹)
Higher C–Br/Cl bond energies (~71/84 kcal mol⁻¹) raise activation barrier for oxidative addition and metal–halogen exchange
Ortho-iodo–thioether anchimeric motif
Radical generation pathway is structurally inaccessible to Br/Cl; bromo analog shows only moderate radical reduction rate
Validated Cu-catalysed C–N coupling
Bromo analog fails completely under identical conditions (patent evidence); cannot be considered a direct replacement

Quantitative Evidence vs. Analogs


C–N Coupling: Iodo vs. Bromo Reactivity

In the patented synthesis of vortioxetine, (2,4‑dimethylphenyl)(2‑iodophenyl)sulfane—a direct structural analog of the target compound—undergoes efficient copper(I)‑catalysed coupling with piperazine to deliver the active pharmaceutical ingredient in high yield [1]. By contrast, the corresponding (2‑bromophenyl)(2,4‑dimethylphenyl)sulfane (V′) fails entirely under identical CuI/2‑phenylphenol conditions; no vortioxetine product is detected (Comparative Examples 1 and 2) [1][2]. This binary reactivity difference—productive coupling vs. complete failure—directly determines whether a cost‑effective, palladium‑free manufacturing route is viable, because residual palladium removal from final drug substance is a major regulatory and economic burden [1].

C–N Coupling
Head‑to‑head
Iodo: successful coupling to vortioxetine
Bromo: no product detected (0% yield)
Binary outcome determines Pd‑free route viability
CuI/2‑phenylphenol, DMSO, 120 °C
Copper Catalysis C–N Coupling Pharmaceutical Process Chemistry

C–S Coupling: Iodo vs. Bromo Efficiency

Under ligand‑free copper(I)‑catalysed C–S coupling conditions (1–2.5 mol% CuI, K₂CO₃ or NEt₃, polar solvents or solvent‑free, 100 °C), iodobenzene demonstrated markedly greater reactivity than its bromo‑, chloro‑, or fluorobenzene congeners, enabling chemoselective coupling in substrates bearing multiple halogen types [1]. The optimised system delivered turnover numbers (TONs) up to 100 with minimal catalyst loading and produced only trace disulfide by‑products, highlighting the unique balance of reactivity and selectivity conferred specifically by the iodo leaving group [2]. This class‑level trend—reactivity order I >> Br > Cl >> F—extrapolates directly to the (2‑iodophenyl)(phenyl)sulfane scaffold versus its bromo and chloro analogs in analogous C–S bond‑forming transformations [1].

C–S Coupling Efficiency
Class‑level
TON up to 100
Reactivity order I >> Br > Cl >> F
Supports lower catalyst loading and higher throughput
Class-level; extrapolates to target scaffold
C–S Coupling Copper Catalysis Chemoselectivity

Anchimeric Assistance in Radical Generation

Ooi et al. demonstrated that o‑(o‑iodophenyl)phenylthio derivatives—the exact structural motif of the target compound—undergo rapid, mild generation of carbon radicals via an anchimeric pathway wherein the ortho‑sulfur lone pair facilitates iodide displacement [1]. Under standard Bu₃SnH/Et₃B radical‑generating conditions, the iodo derivative was reduced rapidly, whereas the corresponding alkyl bromide exhibited only moderate reduction rates, and phenylseleno or phenylthio substrates lacking the ortho‑iodo group remained largely unreacted (Table 1, entries 1–4) [1][2]. This anchimeric effect is structurally specific to the ortho‑iodo–ortho‑thioether motif; meta‑ or para‑iodo isomers and bromo/chloro analogs cannot access this low‑energy pathway [3].

Anchimeric Radical Generation
Head‑to‑head
Iodo: rapid reduction with Bu₃SnH
Bromo: moderate rate; non‑ortho‑I: mostly unreactive
Structurally specific pathway enables mild radical cyclisation
Bu₃SnH/Et₃B, ambient temp.
Radical Chemistry Anchimeric Assistance Carbon Radical Generation

Benzyne Precursor Efficiency

2‑Iodophenyl arylsulfonates—compounds sharing the same ortho‑iodophenyl core as (2‑iodophenyl)(phenyl)sulfane—function as efficient benzyne precursors in three‑component coupling reactions with N, S, P, and Se nucleophiles, delivering 1,2‑heteroatom‑difunctionalised arenes in a single pot [1]. This reactivity exploits the ability of the ortho‑iodo group to undergo metal–halogen exchange or oxidative addition, triggering benzyne formation that the corresponding bromo or chloro derivatives support far less efficiently owing to their substantially higher C–X bond dissociation energies [2]. While direct benzyne‑generation data for (2‑iodophenyl)(phenyl)sulfane itself are not yet published, its structural identity to the validated 2‑iodophenyl arylsulfonate scaffold supports extrapolation [1].

Benzyne Precursor Potential
Supporting evidence
C–I BDE ~55 kcal mol⁻¹
C–Br ~71, C–Cl ~84
Lower bond energy enables milder aryne generation
Extrapolated from 2‑iodophenyl arylsulfonate data
Aryne Chemistry Benzyne Precursors 1,2‑Heteroatom Difunctionalisation

Key Application Scenarios


Palladium-Free C–N Coupling in Pharma

When a process must avoid palladium catalysts to eliminate costly metal‑residue removal from the final active pharmaceutical ingredient, (2‑iodophenyl)(phenyl)sulfane—and its close structural analogs—are the only viable ortho‑halophenyl sulfide substrates for copper‑catalysed amination reactions [1]. EP 2 930 171 A1 explicitly demonstrates that the bromo analog fails completely under CuI/2‑phenylphenol conditions (Comparative Examples 1 & 2), making the iodo compound an irreplaceable intermediate for cost‑effective, palladium‑free manufacturing routes to N‑aryl piperazine drugs such as vortioxetine [1][2].

Chemoselective C–S Bond Formation

In substrates bearing multiple halogen substituents, the pronounced reactivity gap between aryl iodides and aryl bromides (or chlorides) under ligand‑free CuI catalysis (turnover numbers up to 100 for iodo substrates) enables chemoselective C–S bond formation at the iodo‑bearing position without competing reaction at bromo or chloro sites [3]. (2‑Iodophenyl)(phenyl)sulfane thus serves as a strategic linchpin for sequential, orthogonal coupling sequences in the construction of complex polyfunctional thioether architectures, where procurement of the iodo‑specific building block is essential to achieving the required chemoselectivity [3][4].

Anchimeric Radical Cyclisation Cascades

Research groups pursuing radical‑mediated cyclisation or annulation strategies should specifically select (2‑iodophenyl)(phenyl)sulfane for its ability to generate carbon radicals rapidly and under mild conditions via the anchimeric pathway demonstrated by Ooi et al. [5]. The ortho‑iodo‑thioether motif is structurally pre‑organised for this transformation; the bromo analog shows only moderate radical generation rates, and non‑ortho‑iodo or non‑iodo substrates are essentially unreactive [5][6]. This scenario is particularly relevant for the synthesis of benzothiophene, benzofuran, and related sulfur‑heterocycle libraries via intramolecular radical cyclisation cascades [5].

Benzyne-Mediated Diversification

For medicinal chemistry or chemical biology programmes that employ aryne‑mediated multi‑component coupling to rapidly generate 1,2‑heteroatom‑difunctionalised arene libraries, (2‑iodophenyl)(phenyl)sulfane provides a structurally validated entry point to benzyne chemistry that is accessible under milder activation conditions than its bromo or chloro counterparts, due to the intrinsically lower C–I bond dissociation energy (~55 kcal mol⁻¹) [7][8]. This enables broader functional‑group compatibility and higher throughput in library production, directly addressing the procurement needs of discovery organisations [7].

Application
Selection Property
Validation Focus
Pd‑free C–N coupling process research
Iodo‑specific Cu‑catalysed amination reactivity
Bromo analog fails under identical conditions (patent evidence)
Chemoselective C–S bond formation
High reactivity gap I vs. Br/Cl under ligand‑free Cu catalysis
TON and chemoselectivity in polyhalogenated substrates
Anchimeric radical cyclisation cascades
Ortho‑iodo‑thioether anchimeric activation for mild radical generation
Radical generation rate vs. bromo analog; cyclisation product yield
Benzyne‑mediated diversification
Low C–I bond dissociation energy (~55 kcal mol⁻¹) for mild aryne formation
Benzyne generation efficiency vs. bromo/chloro arylsulfonate analogs
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